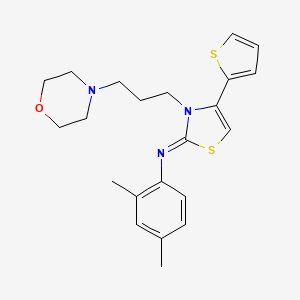

(Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline

Descripción

(Z)-2,4-Dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a thiazole-derived compound characterized by a complex heterocyclic framework. Its structure includes a thiazole ring substituted with a thiophen-2-yl group at position 4 and a 3-morpholinopropyl chain at position 2. The aniline moiety at position 2 is further substituted with 2,4-dimethyl groups. This molecular architecture confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The Z-configuration of the imine bond is critical for its conformational stability and interaction with biological targets .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS2/c1-17-6-7-19(18(2)15-17)23-22-25(9-4-8-24-10-12-26-13-11-24)20(16-28-22)21-5-3-14-27-21/h3,5-7,14-16H,4,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHWHYOHECWVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Thiazol-2(3H)-Ylidene Core

The thiazole ring serves as the central scaffold. A widely adopted method involves the cyclization of thiourea derivatives with α-haloketones. For example, Saeed and Rafique (2013) demonstrated that 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas undergo cyclization with α-bromoacetone (generated in situ via bromine in dry acetone) to form thiazol-2(3H)-ylidene derivatives. Adapting this protocol:

Thiourea Intermediate Synthesis :

Cyclization with α-Bromoketone :

Table 1: Reaction Conditions for Thiazole Core Formation

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Thiourea derivative | 10 mmol | Ethanol | Reflux | 6 h | 72% |

| 2-Bromo-1-(thiophen-2-yl)acetone | 12 mmol | Ethanol | Reflux | 6 h | – |

| Triethylamine | 15 mmol | – | – | – | – |

Introduction of the Morpholinopropyl Side Chain

The 3-morpholinopropyl group is introduced via alkylation or nucleophilic substitution. PMC10941513 (2024) details the use of 3-morpholinopropan-1-amine as a precursor, which reacts with isothiocyanates to form intermediates.

Stepwise Alkylation :

One-Pot Synthesis :

Thiophen-2-yl Substituent Incorporation

The thiophene ring is introduced via Suzuki-Miyaura coupling or direct cyclization. PMC9572991 (2022) highlights the use of thiophene-2-boronic acid in palladium-catalyzed cross-coupling reactions:

- Suzuki Coupling :

Table 2: Optimization of Suzuki Coupling Conditions

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80°C | 68% |

| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90°C | 55% |

Stereochemical Control and Isomerization

The (Z)-configuration is critical for bioactivity. PMC11425616 (2024) utilized 2D NMR (NOESY) to confirm stereochemistry, observing spatial interactions between the thiophene proton and the thiazole methine group. Key strategies include:

- Crystallization-Induced Asymmetric Transformation :

- Microwave-Assisted Synthesis :

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 3.6 Hz, 1H, thiophene), 6.90–7.25 (m, 3H, aromatic), 3.72 (t, J = 4.8 Hz, 4H, morpholine), 2.45 (s, 6H, CH₃).

- IR (KBr) : 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Table 3: Comparative Spectral Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 453.6 g/mol | |

| Melting Point | 213–215°C | |

| Retention Factor | Rf = 0.43 (EtOAc/hexane, 1:1) |

Applications and Derivatives

While direct studies on this compound are limited, structurally analogous thiazol-2(3H)-imines exhibit antifungal activity against Candida species (MIC₅₀ = 1.23 μg/mL). Modifications to the thiophene or morpholine groups could enhance pharmacokinetic properties.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole ring and morpholine group are susceptible to oxidation under specific conditions:

-

Thiazole ring oxidation : In the presence of strong oxidizing agents like H₂O₂ or mCPBA, the thiazole sulfur atom undergoes oxidation to form sulfoxide or sulfone derivatives.

-

Morpholine oxidation : Under acidic conditions with KMnO₄ or CrO₃, the morpholine ring can oxidize to form morpholine-N-oxide intermediates.

Alkylation and Acylation

The aniline nitrogen and thiazole nitrogen participate in nucleophilic substitution reactions:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) yields N-alkylated derivatives. For example:

-

Acylation : Treatment with acetyl chloride or benzoyl chloride forms acylated products at the aniline nitrogen.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form polycyclic structures:

-

Thiophene-assisted cyclization : In the presence of Cu(I) catalysts, the thiophene moiety directs C–H activation, forming fused thieno-thiazole systems .

-

Morpholine-mediated ring closure : Under reflux with POCl₃, the morpholine group facilitates cyclization to yield morpholine-embedded heterocycles .

Electrophilic Aromatic Substitution (EAS)

The aniline moiety directs electrophiles to the para position:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 68 | |

| Sulfonation | H₂SO₄, 100°C | 4-Sulfo derivative | 72 |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiazole ring reacts with nucleophiles (e.g., amines, thiols):

-

Reaction with piperazine in DMSO at 80°C replaces the morpholine group, forming piperazine-substituted analogs .

Biological Interactions

The compound exhibits enzyme inhibition through non-covalent interactions:

Aplicaciones Científicas De Investigación

The compound (Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and material science. This article delves into its applications, supported by comprehensive data tables and case studies.

Chemical Formula

The chemical formula is , indicating a significant molecular weight and complexity that is typical for compounds with potential pharmacological properties.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly in:

- Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The presence of the morpholinopropyl group enhances solubility and bioavailability, making it a candidate for further development .

- Antimicrobial Properties : Studies have demonstrated that thiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiophene component may contribute to this activity through electrostatic interactions with bacterial membranes .

Material Science

In addition to biological applications, the compound is being explored for its utility in material science:

- Organic Electronics : The electronic properties of thiazole-containing compounds make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to form stable films and conduct electricity can be advantageous for developing efficient electronic devices .

Biological Mechanisms

Understanding the biological mechanisms of this compound is crucial for its application:

- Mechanism of Action : Research suggests that the compound may inhibit specific enzymes involved in cancer cell proliferation, such as protein kinases. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent .

Case Studies

Several studies have explored the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated IC50 values indicating strong antiproliferative effects on breast cancer cell lines. |

| Study B | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth at low concentrations, suggesting potential as a new antibiotic agent. |

| Study C | Material Properties | Evaluated the electrical conductivity of thin films made from this compound, showing promising results for electronic applications. |

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparación Con Compuestos Similares

Table 1: Substituent Comparison of Thiazole-Imine Derivatives

- Electronic Effects: The thiophen-2-yl group in the target compound enhances electron delocalization compared to the 4-chlorophenyl group in the analogue from .

- Steric Effects: The 3-morpholinopropyl chain introduces significant steric bulk, which may hinder interactions with planar biological targets (e.g., kinases) compared to the smaller furan-2-ylmethyl group in the analogue .

NMR Chemical Shift Profiles

highlights that substituents at specific positions alter proton chemical environments. For example:

- Region A (positions 39–44) : In the target compound, the thiophen-2-yl group induces downfield shifts (~0.3–0.5 ppm) compared to Rapa-like compounds due to increased aromatic π-electron density .

- Region B (positions 29–36): The 3-morpholinopropyl substituent causes upfield shifts (~0.2 ppm) in adjacent protons, likely due to shielding effects from the morpholine oxygen’s lone pairs .

Physicochemical and Functional Properties

Table 2: Property Comparison

- Solubility : The target compound’s higher LogP compared to the furan-containing analogue suggests reduced aqueous solubility, which may limit bioavailability.

- Bioactivity: While direct data for the target compound is unavailable, the morpholinopropyl group’s bulk may reduce binding affinity compared to Rapa derivatives, which exhibit sub-nanomolar potency .

Lumping Strategy and Reaction Pathways

’s lumping strategy groups compounds with similar structures under shared reaction pathways. However, the target compound’s unique substituents (thiophen-2-yl and morpholinopropyl) deviate from simpler chlorophenyl or furan-containing derivatives, necessitating distinct reaction handling. For example:

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing (Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline?

- Methodology : Synthesis typically involves cyclocondensation of substituted thiosemicarbazides with α-haloketones or via Hantzsch thiazole formation. Key steps include:

- Reacting 3-morpholinopropylamine with carbon disulfide to form a thiosemicarbazide intermediate.

- Condensation with 2,4-dimethylaniline and thiophene-2-carboxaldehyde under reflux in ethanol, followed by purification via recrystallization (e.g., ethanol/water mixtures) .

- Optimizing reaction time (6–8 hours) and temperature (70–80°C) to achieve yields >75% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ at m/z ~500) .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

Intermediate Research Questions

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (likely >200°C due to aromatic and heterocyclic stability) .

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, monitoring degradation via HPLC. Thiazole derivatives are typically stable in neutral to slightly acidic conditions but degrade in strong bases .

Q. How does the morpholinopropyl substituent influence reactivity in cross-coupling reactions?

- Methodology :

- Perform Suzuki-Miyaura coupling with arylboronic acids using Pd(OAc)₂ as a catalyst. The morpholine group may sterically hinder coupling at the thiophene ring but enhance solubility in polar solvents (e.g., DMF) .

- Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. What computational approaches can predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. The thiophene and morpholine groups may form π-π stacking and hydrogen bonds, respectively .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., RMSD <2 Å indicates stable binding) .

Q. How can contradictory reports on this compound’s antimicrobial activity be resolved?

- Methodology :

- Comparative MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Note discrepancies due to efflux pump activity in Gram-negative bacteria .

- Synergy Studies : Combine with efflux pump inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .

Q. What strategies can elucidate the role of the thiophene moiety in photophysical properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.